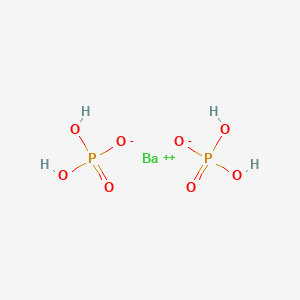

Barium bis(dihydrogenorthophosphate)

Descripción general

Descripción

Barium bis(dihydrogenorthophosphate) is a compound with the molecular formula Ba(H2PO4)2 . It is not classified as hazardous because it does not dissolve in water or acids .

Chemical Reactions Analysis

Barium, the metal component of Barium bis(dihydrogenorthophosphate), is known to react with oxygen when exposed to air, forming a thin passivating layer of BaO on the surface. When ignited, barium reacts with both oxygen and nitrogen, forming a mixture of BaO, Ba3N2, and BaO2 .

Physical And Chemical Properties Analysis

Barium bis(dihydrogenorthophosphate) is not classified as hazardous because it does not dissolve in water or acids . More detailed physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Biocompatibility and Bioactivity

Barium bis(dihydrogenorthophosphate) shares a great chemical similarity with the biological calcified tissues, which makes it remarkably biocompatible and bioactive . This property is extensively used by materials scientists to construct artificial bone grafts that are either entirely made of or only surface-coated by this compound .

Bone Repair

Self-setting hydraulic cements made of Barium bis(dihydrogenorthophosphate) are helpful in bone repair . These cements can be molded to match the shape of the defect site and then harden to form a scaffold that supports new bone growth .

Dental Applications

In the field of dentistry, Barium bis(dihydrogenorthophosphate) is used for tooth substitutes . Titanium substitutes covered by a surface layer of this compound are used for dental implants .

Tissue Engineering

Porous scaffolds made of Barium bis(dihydrogenorthophosphate) are promising tools for tissue engineering applications . These scaffolds provide a structure that facilitates the growth of new tissues .

Fertilizers

Barium bis(dihydrogenorthophosphate) of a technical grade is a popular mineral fertilizer . It provides essential nutrients to the plants and improves the quality of the soil .

Micro-CT Imaging

A new kind of nanostructured Barium bis(dihydrogenorthophosphate) has been fabricated and used as a contrast agent for ex vivo micro-CT imaging of blood vessels in the mouse brain . The use of this compound in Micro-CT imaging produced sharp images with excellent contrast .

Mecanismo De Acción

Target of Action

Barium bis(dihydrogenorthophosphate), also known as Phosphoric acid, barium salt (2:1), is a chemical compound with the formula BaH4O8P2 It’s known that barium compounds can affect various systems in the body, including the cardiovascular and renal systems .

Mode of Action

For instance, barium can interfere with the functioning of the heart by blocking potassium channels, which can lead to changes in heart rhythm .

Biochemical Pathways

For example, they can interfere with the function of potassium channels, affecting the electrical activity of the heart .

Pharmacokinetics

, which could affect their absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of barium compounds can be influenced by their solubility and the presence of other substances that can form insoluble complexes with barium .

Result of Action

Exposure to barium compounds can lead to various health effects, including cardiovascular and kidney diseases, and metabolic, neurological, and mental disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Barium bis(dihydrogenorthophosphate). For instance, the presence of other substances in the environment that can form complexes with barium could affect its bioavailability and toxicity . Furthermore, the level of exposure to barium compounds can vary depending on environmental concentrations, which can influence their health effects .

Direcciones Futuras

Propiedades

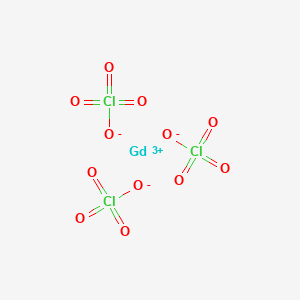

IUPAC Name |

barium(2+);dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPOLWHQYJSKCT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].OP(=O)(O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH4O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872574 | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium bis(dihydrogenorthophosphate) | |

CAS RN |

13466-20-1 | |

| Record name | Phosphoric acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium bis(dihydrogenorthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)